N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFUOTQUUSJPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330508 | |
| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851095-57-3 | |
| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The phenylacetamide moiety can be introduced through subsequent reactions involving acylation or amidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide and analogous compounds:
Key Findings:
Structural Modifications and Activity: The target compound lacks the sulfamoyl group present in LMM11, which is critical for antifungal activity against C. albicans via thioredoxin reductase inhibition . Its phenylacetamide group may confer distinct pharmacokinetic properties compared to LMM11’s benzamide. The sulfanyl-containing analog () introduces a sulfur atom, which could enhance nucleophilic reactivity or metal-binding capacity, though its biological activity remains uncharacterized .
Physical and Crystallographic Properties :
- The oxadiazole ring in analogs like 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine adopts a planar conformation, as confirmed by X-ray crystallography . This planar structure likely facilitates π-π stacking interactions in the target compound, influencing its solid-state properties.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods used for related 1,3,4-oxadiazoles, such as cyclization of hydrazides with furan-2-carboxylic acid derivatives . In contrast, LMM11 requires additional sulfamoylation steps, complicating its synthesis .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known for their biological activities. The molecular formula is with a molecular weight of approximately 230.22 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study evaluated various oxadiazole derivatives against multiple bacterial strains. The minimum inhibitory concentration (MIC) for this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The compound showed promising results comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed using various in vivo models. In one study, it was administered to rats subjected to paw edema induced by carrageenan. The results indicated a significant reduction in edema compared to the control group, suggesting that this compound possesses anti-inflammatory properties .
Analgesic Activity
In analgesic studies utilizing the Eddy's hot plate method, the compound exhibited notable pain-relieving effects. The analgesic activity was quantified by measuring the latency period before the animal reacted to pain stimuli. The compound demonstrated a dose-dependent response similar to that of conventional analgesics like Diclofenac .
The mechanism through which N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-y]-2-phenyacetamide exerts its biological activities is not fully elucidated but may involve the inhibition of specific enzymes or receptors involved in inflammation and pain pathways. The presence of the furan and oxadiazole moieties suggests potential interactions with biological targets that could influence cellular signaling pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Antidepressant Activity : A related study synthesized oxadiazole derivatives that showed antidepressant-like effects in forced swimming tests (FST), indicating that structural modifications could enhance biological activity .
- Antibacterial Evaluation : Another study reported on the antibacterial efficacy of various oxadiazole derivatives against resistant strains of bacteria, reinforcing the potential application of compounds like N-[5-(furan-2-y)-1,3,4]oxadiazol in medicinal chemistry .
Q & A
Q. What are the optimal synthetic routes for preparing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how can reaction conditions be standardized?
The compound is synthesized via cyclization of hydrazides with furan-2-carbohydrazine, followed by condensation with phenylacetic acid derivatives. A typical method involves refluxing intermediates (e.g., 2-chloro-N-phenylacetamides) with sodium azide in a toluene:water (8:2) solvent system for 5–7 hours, monitored by TLC using hexane:ethyl acetate (9:1). Crystallization with ethanol yields pure products . Standardization requires optimizing reaction time, solvent ratios, and purification steps (e.g., column chromatography for derivatives with poor solubility) .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
Key techniques include:
- 1H NMR : Peaks for furan protons (δ 6.5–7.5 ppm), oxadiazole-linked protons (δ 8.0–8.5 ppm), and phenylacetamide protons (δ 3.7–4.2 ppm for CH2, δ 7.2–7.6 ppm for aromatic protons) .
- X-ray crystallography : Resolve bond angles and planarity of the oxadiazole ring. For example, the oxadiazole-furan dihedral angle in similar compounds is ~10°, confirming conjugation .
- IR spectroscopy : Stretch bands at 1650–1700 cm⁻¹ (C=O of acetamide) and 1250–1300 cm⁻¹ (C-O-C of oxadiazole) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HT-29, PC3) using doxorubicin as a reference (IC50 values <10 µM indicate high potency) .
- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays at 100 µg/mL, with IC50 compared to standard inhibitors (e.g., quercetin for LOX) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For oxadiazole derivatives, HOMO localization on the furan ring suggests reactivity at the 5-position .
- Molecular docking : Simulate binding to targets like COX-2 or EGFR kinase. A docking score < -8 kcal/mol indicates strong affinity; validate with MD simulations to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, meta-fluorine on the phenyl ring enhances cytotoxicity (e.g., IC50 = 12.6 µM for PC3 cells), while para-nitro groups reduce solubility and activity .
- Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity to correlate polarity-dependent activity shifts. Red shifts (>20 nm) in polar solvents indicate strong dipole interactions .
Q. How can spectroscopic and crystallographic data discrepancies be addressed during structural validation?
- Multi-technique validation : Cross-reference NMR coupling constants with X-ray bond lengths. For example, a 3J coupling constant of 8–10 Hz in NMR should correspond to a trans-diaxial conformation in crystallography .
- Refinement protocols : Use SHELXL for crystallographic refinement, applying constraints for disordered regions (e.g., furan ring thermal motion) .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?
- Flow chemistry : Reduces side reactions (e.g., oxadiazole ring decomposition) by controlling residence time and temperature .
- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to improve safety and yield (reported 15% increase in similar syntheses) .
Q. How can stability issues (e.g., hydrolysis of the oxadiazole ring) be mitigated during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
